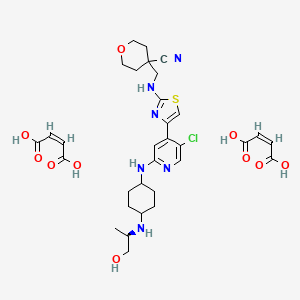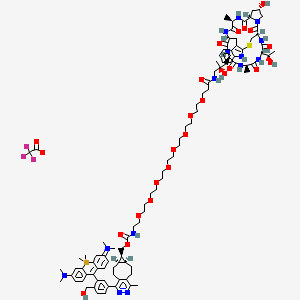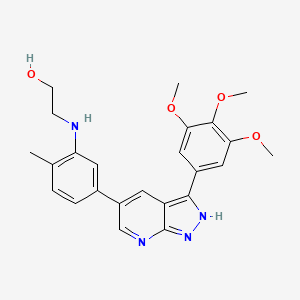
Antiproliferative agent-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative agent-30 is a synthetic compound known for its potent ability to inhibit cell proliferation, particularly in cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. It is designed to interfere with the cellular processes that lead to uncontrolled cell growth, making it a promising candidate for anticancer drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-30 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams with aliphatic and aromatic spacers . The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy, proton-1 and carbon-13 nuclear magnetic resonance spectroscopies, and CHN analysis .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents; conditions: presence of a catalyst, elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Antiproliferative agent-30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of antiproliferative agent-30 involves its interaction with cellular targets that regulate cell growth and division. It binds to DNA and proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that this compound has a high affinity for DNA and proteins involved in cell proliferation . This compound also induces oxidative stress and disrupts redox homeostasis, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
- Bis-isatin Schiff bases
- Bis-spiroisatino β-lactams
- 3-cyanopyridone/pyrazoline derivatives
- Amino and amido substituted pentacyclic benzimidazole derivatives
Antiproliferative agent-30 stands out due to its unique structural features and enhanced biological activity, making it a valuable compound in the field of anticancer research.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-methyl-5-[3-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-5-yl]anilino]ethanol |
InChI |
InChI=1S/C24H26N4O4/c1-14-5-6-15(10-19(14)25-7-8-29)17-9-18-22(27-28-24(18)26-13-17)16-11-20(30-2)23(32-4)21(12-16)31-3/h5-6,9-13,25,29H,7-8H2,1-4H3,(H,26,27,28) |
InChI Key |
OATHVDKMFZZHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=C(NN=C3N=C2)C4=CC(=C(C(=C4)OC)OC)OC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


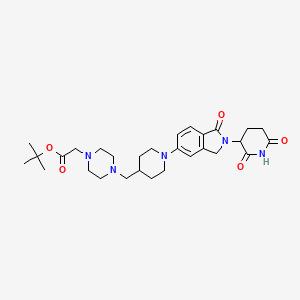
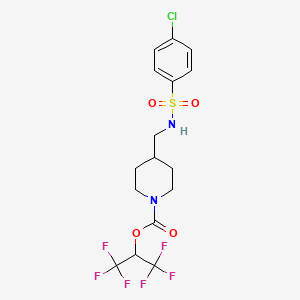
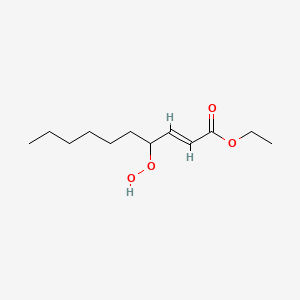
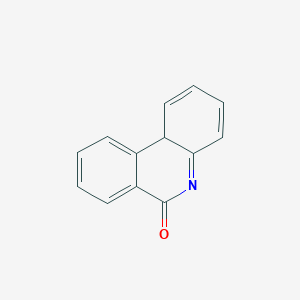
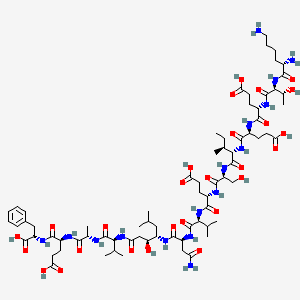
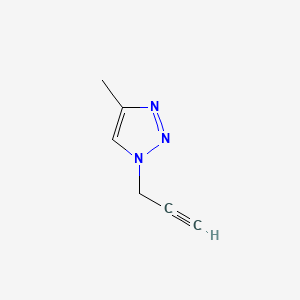
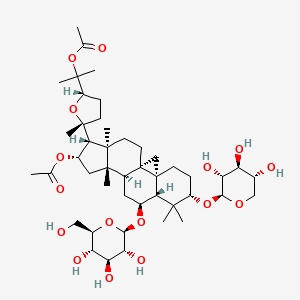
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
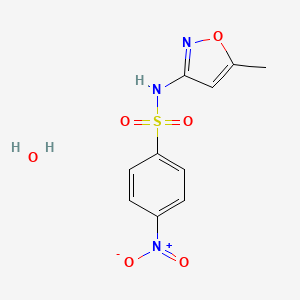
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)


